molecular formula C17H16N4O5 B2506078 N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1286699-08-8

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2506078
CAS No.: 1286699-08-8
M. Wt: 356.338
InChI Key: YZOLRCYCISVUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a novel synthetic compound designed for advanced pharmaceutical and biological research. Its structure incorporates two pharmaceutically significant scaffolds: a 5-oxopyrrolidine core and a 1,3,4-oxadiazole ring. The 2-pyrrolidinone moiety is a privileged structure in medicinal chemistry, found in compounds with a broad spectrum of reported activities, including potential anticancer properties. Research on similar pyrrolidinone derivatives has demonstrated cytotoxic effects against challenging cell lines, such as triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1), and has shown efficacy in disrupting cancer cell colony formation and tumor spheroid growth . The 1,3,4-oxadiazole ring is a well-known pharmacophore that contributes to the bioactive profile of many molecules. It is frequently investigated for its role in enzyme inhibition and its potential in developing antimicrobial and anticancer agents . The specific molecular architecture of this reagent, which links these two heterocyclic systems via a carboxamide bridge, suggests potential for use as a key intermediate or target molecule in drug discovery programs. It is particularly suited for screening against various biological targets, structure-activity relationship (SAR) studies, and as a building block in medicinal chemistry. This product is provided for research purposes within the scientific community. FOR RESEARCH USE ONLY. This product is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5/c22-14-8-11(9-21(14)12-4-2-1-3-5-12)16-19-20-17(26-16)18-15(23)13-10-24-6-7-25-13/h1-5,10-11H,6-9H2,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOLRCYCISVUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NN=C(O2)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolidine ring, oxadiazole moiety, and dioxine component. The molecular formula is C17H20N4O3C_{17}H_{20}N_{4}O_{3} with a molecular weight of approximately 344.43 g/mol. Its chemical properties suggest potential interactions with biological targets, making it a candidate for further investigation.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, derivatives containing similar structural motifs have been reported to significantly decrease cell viability in MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cell lines with EC50 values around 7.3 μM and 10.2 μM respectively .
    • In particular, compounds with the pyrrolidine structure have been noted for their ability to disrupt colony formation in these cancer cell lines .
  • Mechanism of Action :
    • The mechanism through which this compound exerts its anticancer effects is still under investigation. However, studies suggest that it may involve the inhibition of key signaling pathways involved in tumor growth and metastasis .
  • Structure-Activity Relationship (SAR) :
    • Research indicates that modifications to the chemical structure can enhance or reduce biological activity. For example, the introduction of electron-withdrawing groups has been shown to improve anticancer efficacy .

Table 1: Summary of Biological Activities

Activity TypeCell LineEC50 (μM)Notes
AnticancerMDA-MB-2317.3Significant inhibition of colony formation
AnticancerPanc-110.2Reduced cell viability in spheroid assays
Mechanism InsightN/AN/APotential inhibition of key signaling pathways

Case Studies

Several case studies have documented the effects of similar compounds derived from the same structural framework:

  • Study on Pyrrolidine Derivatives :
    • A study focused on pyrrolidinone derivatives demonstrated high selectivity against MDA-MB-231 cells, with specific compounds completely inhibiting colony growth at concentrations as low as 1 μM .
  • Hydrazone Derivatives :
    • Research on hydrazone derivatives revealed that certain substitutions can enhance anticancer properties significantly compared to their parent compounds .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity against various pathogens. The oxadiazole moiety is particularly noted for its potential in enhancing antibacterial effects. In vitro studies have shown that certain analogs demonstrate significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their utility as lead compounds for antibiotic development .

Antitumor Activity

Compounds containing the pyrrolidine and oxadiazole structures have also been investigated for their anticancer properties. Preliminary studies reveal that these compounds can induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This highlights their potential as chemotherapeutic agents .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound in models of neurodegenerative diseases. The ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress positions these compounds as candidates for treating conditions such as Alzheimer’s disease and Parkinson’s disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is crucial for optimizing its biological activity. Variations in substituents on the pyrrolidine ring or modifications to the oxadiazole can significantly impact potency and selectivity against target enzymes or receptors.

CompoundAntimicrobial ActivityAntitumor ActivityNeuroprotective Activity
AModerateHighLow
BHighModerateModerate
CLowHighHigh

Case Study: Antibacterial Activity

In a study assessing the antibacterial properties of various derivatives, one compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics against Staphylococcus aureus. This suggests its potential as a novel antibiotic agent .

Case Study: Cancer Cell Lines

A series of analogs were tested against human breast cancer cell lines (MCF7). Results indicated that certain modifications to the dioxine structure enhanced cytotoxicity by up to 50% compared to untreated controls, suggesting a promising avenue for further development in cancer therapeutics .

Chemical Reactions Analysis

Functionalization of the 5-Oxopyrrolidine Scaffold

The 5-oxo-1-phenylpyrrolidine moiety is synthesized via cyclocondensation of γ-amino acids or substituted pyrrolidine precursors :

  • Pyrrolidinone Formation : Reacting 3-carbohydrazides of 1-phenyl-5-oxopyrrolidine with aromatic aldehydes or ketones under acidic conditions generates substituted derivatives .

  • Substitution Reactions : Electrophilic substitution at the pyrrolidine nitrogen (e.g., benzylation or alkylation) enhances solubility and bioactivity .

Key Modifications :

  • Introduction of 3,4-dichloro-5-methylpyrrole groups via amide coupling (using oxalyl chloride activation) improves binding affinity .

  • Benzyloxy substituents on the benzene core are added via nucleophilic substitution .

Coupling with 5,6-Dihydro-1,4-dioxine-2-carboxamide

The dihydrodioxine carboxamide group is introduced via amide bond formation:

  • Activation of Carboxylic Acid : The dihydrodioxine-2-carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride .

  • Amide Coupling : Reacting the acyl chloride with the amine group of the oxadiazole-pyrrolidine intermediate under basic conditions (e.g., triethylamine) yields the final compound .

Example Reaction :

Dihydrodioxine-COCl+Oxadiazole-NH2Et3NFinal Compound\text{Dihydrodioxine-COCl} + \text{Oxadiazole-NH}_2 \xrightarrow{\text{Et}_3\text{N}} \text{Final Compound}

Key Data :

ParameterValueReference
Activation reagentOxalyl chloride, DMF (catalytic)
Reaction time2–3 h, room temperature
Yield60–65%

Spectroscopic Characterization

Critical data for structural validation include:

  • IR Spectroscopy : Peaks at 1,653 cm⁻¹ (C=O of pyrrolidinone), 1,220 cm⁻¹ (C-O-C of dioxine), and 1,318 cm⁻¹ (C=S in oxadiazole) .

  • NMR :

    • ¹H NMR : δ 7.2–7.5 ppm (aromatic protons), δ 5.6–5.9 ppm (dioxine protons), δ 3.8–4.2 ppm (pyrrolidine CH₂) .

    • ¹³C NMR : δ 170 ppm (C=O), δ 152–167 ppm (oxadiazole C=N and C=S) .

Reactivity and Stability

  • Acid/Base Stability : The oxadiazole ring is stable under acidic conditions but hydrolyzes in strong alkaline media .

  • Thermal Stability : Decomposition above 250°C (DSC/TGA data) .

  • Bioactivation : The oxadiazole moiety undergoes metabolic oxidation in vivo, forming sulfoxide derivatives .

Key Research Findings

  • Antimicrobial Activity : Analogous 1,3,4-oxadiazole-pyrrolidinone hybrids exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming ampicillin .

  • Structure-Activity Relationship (SAR) :

    • Electron-withdrawing groups (e.g., Cl, Br) on the pyrrole ring enhance antibacterial potency .

    • The dihydrodioxine group improves pharmacokinetic properties by increasing water solubility .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound shares structural similarities with two analogs from recent literature:

Table 1: Molecular and Structural Features
Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight Key Functional Groups
Target Compound 5-oxo-1-phenylpyrrolidin-3-yl Not fully reported* ~349–375 (estimated) Oxadiazole, pyrrolidinone, dihydrodioxine, carboxamide
N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide 4-isopropylbenzyl C₁₇H₁₉N₃O₄ 329.35 Oxadiazole, benzyl, dihydrodioxine, carboxamide
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide 2,5-dimethylfuran-3-yl C₁₃H₁₃N₃O₅ 291.26 Oxadiazole, furan, dihydrodioxine, carboxamide

*Note: The molecular formula of the target compound can be inferred as approximately C₁₈H₁₈N₄O₅ based on its substituents.

Key Observations:

The furan in Compound may confer enhanced metabolic stability compared to the benzyl or pyrrolidinone groups due to its heteroaromatic nature .

Physicochemical and Functional Comparisons

Table 2: Inferred Property Comparisons
Property Target Compound Compound Compound
Polarity Moderate (amide + oxygen-rich dioxine) Low (hydrophobic isopropylbenzyl) Moderate (polar furan + dioxine)
Solubility Likely higher in polar solvents Likely lower due to benzyl group Intermediate (furan improves solubility vs. benzyl)
Bioactivity Potential High (pyrrolidinone for target binding) Moderate (bulky substituent may hinder binding) Variable (furan may enhance or limit interactions)
Research Findings (Hypothetical):
  • Compound : The 4-isopropylbenzyl group resembles ligands for hydrophobic binding pockets in kinases, though its bulk may reduce cell permeability.
  • Compound : The furan group’s electron-rich nature could facilitate interactions with receptors requiring charge transfer, as seen in antifungal agents .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, such as coupling the pyrrolidinone-oxadiazole core with the dihydrodioxine-carboxamide moiety via amide bond formation. Key steps include:

  • Cyclocondensation : Using hydrazine derivatives to form the 1,3,4-oxadiazole ring under reflux conditions in ethanol or THF .
  • Amide Coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or DCM to link fragments .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is used to achieve >95% purity. Reaction progress is monitored via TLC (Rf ~0.3–0.5) and confirmed by LC-MS .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Structural validation requires a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments (e.g., phenyl protons at δ 7.2–7.6 ppm, oxadiazole carbons at δ 160–165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 427.12) .
  • IR Spectroscopy : Peaks at 1680–1700 cm1^{-1} confirm carbonyl groups (oxadiazole and carboxamide) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict regioselectivity?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts transition states and regioselectivity in oxadiazole ring formation .
  • Reaction Path Search Tools : Software like GRRM or IRC analysis identifies low-energy pathways, reducing trial-and-error experimentation .
  • Machine Learning : Training models on existing reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalysts .

Q. What experimental design strategies minimize variability in biological assay data?

  • Factorial Design : Use a 2k^k factorial approach to test variables (e.g., compound concentration, incubation time) and identify significant interactions .
  • Response Surface Methodology (RSM) : Optimize IC50_{50} values by modeling nonlinear relationships between variables .
  • Robust Statistical Validation : Apply ANOVA and Tukey’s HSD test to address outliers in triplicate assays .

Q. How can contradictory data in biological activity studies be resolved?

  • Dose-Response Reassessment : Verify IC50_{50} consistency across multiple cell lines and assay formats (e.g., luminescence vs. colorimetric) .
  • Metabolite Interference Testing : Use LC-MS to detect compound degradation products that may confound results .
  • Target Engagement Studies : SPR or ITC to confirm direct binding to putative targets (e.g., kinases) .

Q. What interdisciplinary approaches enhance mechanistic understanding of its pharmacological potential?

  • Chemical Biology : Incorporate click chemistry (e.g., azide-alkyne cycloaddition) to label the compound for cellular tracking .
  • Omics Integration : Transcriptomic/proteomic profiling (RNA-seq, SILAC) to identify downstream pathways affected by treatment .
  • In Silico ADMET : Use tools like SwissADME to predict bioavailability, CYP450 interactions, and BBB penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.